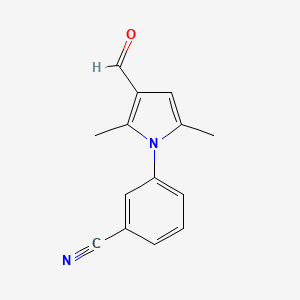

3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Description

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is a pyrrole-derived compound featuring a benzonitrile core substituted with a 3-formyl-2,5-dimethylpyrrole group at the 3-position. Its synthesis involves the Paal-Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form the pyrrole ring, followed by formylation at the 3-position of the pyrrole moiety . The aldehyde group serves as a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors such as nitric oxide synthase (NOS) inhibitors .

Properties

IUPAC Name |

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-6-13(9-17)11(2)16(10)14-5-3-4-12(7-14)8-15/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUOVWFDDLWTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C#N)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. This method includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position of the pyrrole ring through a subsequent reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Reduction: 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antiviral Activity

One of the notable applications of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is in the development of antiviral agents. Research has shown that derivatives of pyrrole compounds can inhibit HIV replication. For instance, He et al. synthesized a series of pyrrole compounds, including this specific derivative, which demonstrated improved anti-HIV activity through structural modifications aimed at enhancing binding affinity to viral targets .

Antitubercular Activity

The compound also shows promise in the search for new antitubercular drugs. Biava et al. reported on the synthesis of diarylpyrroles, where similar compounds were tested for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications on the pyrrole ring can significantly enhance biological activity .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as an electron transport material has been explored in various studies. The incorporation of this compound into OLED structures has been shown to improve device performance due to its favorable energy levels and stability .

| Application | Material Type | Performance Improvement |

|---|---|---|

| OLEDs | Electron Transport Layer | Enhanced efficiency |

Synthesis of Novel Pyrrole Derivatives

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions to yield new pyrrole derivatives with potential biological activities. For example, Wallace et al. explored the synthesis of N-substituted pyrroles using ultrasound-assisted methods, demonstrating high yields and reduced reaction times .

Mechanism of Action

The biological activity of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is primarily due to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyridine-Linked Derivatives

Example : 3-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)benzonitrile (Compound 20, )

- Structure : A pyridine ring replaces the formyl group, linked via an ethyl group to the benzonitrile core.

- Properties: Molecular weight: 551.22 g/mol (by MS) . Biological Activity: Demonstrates potent NOS inhibition due to dual interactions with heme propionate and tetrahydrobiopterin .

Chloroacetyl-Substituted Analogues

Example : 4-(3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile (RBM-001, )

- Structure : A chloroacetyl group replaces the formyl moiety.

- Properties :

- Comparison : The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the aldehyde’s propensity for Schiff base formation.

Positional Isomers

Example : 2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile ()

- Structure : The benzonitrile group is attached at the 2-position of the benzene ring instead of the 3-position.

- Properties :

Compounds with Extended Linkers

Example: 4-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile ()

- Structure: A phenoxy linker separates the benzonitrile and pyrrole groups.

- Properties :

- Comparison: The phenoxy spacer increases molecular flexibility and may enhance solubility due to oxygen’s polarity, contrasting with the rigid direct linkage in the target compound.

Dihydro-Pyrrole Derivatives

Example : 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile ()

- Structure : Features a partially saturated (dihydro) pyrrole ring connected via a benzoyl group.

- Properties :

Research Implications

- Reactivity : The formyl group in the target compound enables versatile derivatization (e.g., hydrazone formation), whereas chloroacetyl or pyridine substituents favor specific reaction pathways .

- Biological Activity : Pyridine-linked derivatives exhibit enhanced enzyme inhibition due to bulkier substituents, while positional isomers may show divergent binding affinities .

- Material Science: Extended linkers (e.g., phenoxy) improve solubility and are explored in OLED applications, highlighting the compound’s adaptability beyond medicinal chemistry .

Biological Activity

3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is a compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This compound features a pyrrole ring substituted with a formyl group and a benzonitrile moiety, contributing to its potential pharmacological properties.

- Molecular Formula : C14H12N2O

- Molecular Weight : 224.25788 g/mol

- CAS Number : Not specified in the search results but can be derived from its molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated that compounds with electron-withdrawing groups, particularly those containing a pyrrole structure, showed enhanced activity compared to standard chemotherapeutics like doxorubicin. The IC50 values for these compounds were significantly lower than those for the reference drug, indicating potent anticancer activity .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. The presence of the benzonitrile moiety in this compound may enhance its ability to inhibit bacterial growth.

Case Study: Antibacterial Testing

In vitro studies revealed that certain pyrrole-based compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antidiabetic Activity

Another area of interest is the potential antidiabetic effects of this compound. Research has shown that compounds with similar structural frameworks can modulate glucose levels effectively.

Case Study: Glucose Level Modulation

In animal models, derivatives of pyrrole have been shown to reduce elevated blood sugar levels significantly. The substitution pattern on the phenyl ring was critical; for instance, compounds with trifluoromethyl groups at specific positions demonstrated pronounced antihyperglycemic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity Impact |

|---|---|

| Electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Trifluoromethyl group | Enhanced antidiabetic activity |

| Aromatic moieties | Improved antimicrobial properties |

The presence of specific functional groups significantly influences the compound's interaction with biological targets, enhancing its therapeutic potential.

Q & A

Q. What are the key synthetic routes for 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions. For example, Pd(PPh₃)₄ and CuI are used to catalyze alkyne-aryl halide couplings (e.g., Sonogashira reactions), achieving yields up to 75% under inert conditions (e.g., argon atmosphere) . Optimization strategies include:

- Temperature control (0–5°C for intermediate steps to prevent side reactions) .

- Solvent selection (ethanol/piperidine mixtures for condensation reactions) .

- Column chromatography purification (e.g., MeOH:DCM gradients) to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.30–6.66 ppm for aromatic protons, δ 159.6–13.2 ppm for carbons) confirm regiochemistry and substituent positions .

- X-Ray Crystallography : Programs like SHELXL refine crystal structures by analyzing anisotropic displacement parameters and hydrogen bonding networks .

- Mass Spectrometry : ESI-MS (e.g., m/z 551.22 [M + Na]⁺) verifies molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the compound’s electronic properties in OLED applications?

- Methodological Answer : Derivatives of benzonitrile cores are evaluated as TADF (thermally activated delayed fluorescence) materials. Key steps include:

- Computational Modeling : Density Functional Theory (DFT) predicts HOMO-LUMO gaps and singlet-triplet energy differences.

- Electroluminescence Testing : Device fabrication with ITO/PEDOT:PSS/EML/TPBi/LiF/Al layers to measure external quantum efficiency (EQE) .

- Substituent Impact : Electron-withdrawing groups (e.g., -CN) enhance charge transport, while pyrrole moieties influence emission wavelengths .

Q. What strategies resolve contradictions in regioselectivity during the synthesis of pyrrole-containing analogs?

- Methodological Answer : Conflicting regiochemical outcomes (e.g., 2,5-dimethyl vs. 3-formyl positioning) are addressed via:

- Protecting Groups : Temporarily shield reactive sites (e.g., using Boc groups for amines) .

- Directed Metalation : Utilize directing groups (e.g., -CN) to control coupling positions in Pd-catalyzed reactions .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .

Q. How can researchers validate the compound’s bioactivity as a nitric oxide synthase (NOS) inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values using recombinant human NOS isoforms (e.g., neuronal nNOS) .

- Cell Permeability Studies : LogP calculations and Caco-2 cell monolayers assess membrane penetration .

- SAR Analysis : Compare analogs (e.g., 3-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl) derivatives) to identify critical substituents .

Key Challenges & Recommendations

- Purity Confirmation : Suppliers like Sigma-Aldrich do not provide analytical data; researchers must independently verify purity via HPLC or GC-MS .

- Data Reproducibility : Batch-specific variability in Pd catalysts necessitates rigorous reaction monitoring (TLC, in situ IR) .

- Intellectual Property : Patent landscapes (e.g., TADF materials in OLEDs) require thorough prior-art searches to avoid infringement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.